2-Cyclopentylpyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRDNQNMIYZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178158-55-8 | |
| Record name | 2-cyclopentylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Derivatization and Structural Modification Strategies for 2 Cyclopentylpyrimidin 5 Amine Analogs
Diversification of the Pyrimidine (B1678525) Ring System
The pyrimidine ring serves as a versatile platform for structural modifications. Its aromatic nature and the presence of nitrogen atoms influence its reactivity, allowing for a range of functionalization reactions, particularly at positions 4 and 6. Cross-coupling reactions are among the most powerful tools for this purpose.
Carbon-Carbon Bond Formation Reactions (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of 2-Cyclopentylpyrimidin-5-amine, this reaction would typically involve a halogenated pyrimidine precursor (e.g., a 4-chloro or 4-bromo derivative). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to introduce alkynyl substituents onto the pyrimidine core. wikipedia.orgnih.gov This methodology is valued for its mild reaction conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org The resulting alkynylpyrimidines are versatile intermediates that can undergo further transformations. Pyrimidine moieties have been shown to be effective ligands for the palladium catalysts used in these couplings. wikipedia.org
| Reaction Type | Reactant 1 (Pyrimidine Core) | Reactant 2 | Catalyst/Reagents | Product Type |
| Sonogashira Coupling | 4-Halo-2-cyclopentylpyrimidin-5-amine | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-2-cyclopentylpyrimidin-5-amine |
Introduction of Diverse Substituents via Cross-Coupling Methods
Beyond the Sonogashira reaction, a variety of other cross-coupling methods are employed to diversify the pyrimidine scaffold. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. acs.orgnih.gov
Suzuki-Miyaura Coupling: This reaction pairs a pyrimidine halide or triflate with a boronic acid or ester to form a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or alkyl groups. The availability of derivatives like N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine highlights the utility of this approach.
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at halogenated positions on the pyrimidine ring. nih.govrsc.org This is particularly useful for synthesizing analogs with diverse amino substituents.
Heck Coupling: This reaction forms a carbon-carbon bond between a pyrimidine halide and an alkene, introducing alkenyl substituents.
These cross-coupling reactions are foundational in modern synthetic chemistry for their reliability and broad substrate scope, enabling the creation of libraries of substituted pyrimidines for further investigation. researchgate.net
| Coupling Reaction | Bond Formed | Pyrimidine Substrate | Coupling Partner | Typical Catalyst |
| Suzuki-Miyaura | C-C (Aryl, Alkyl) | Halide, Triflate | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig | C-N | Halide, Triflate | Amine (R₂NH) | Pd₂(dba)₃, X-Phos |
| Stille | C-C (Aryl, Vinyl) | Halide, Triflate | Organostannane | Pd(PPh₃)₄ |
| Hiyama | C-C (Aryl, Alkyl) | Halide, Triflate | Organosilane | Pd(OAc)₂, RuPhos |
| Negishi | C-C (Aryl, Alkyl) | Halide, Triflate | Organozinc | Pd(PPh₃)₄ |
Transformations Involving the Cyclopentyl Moiety
The cyclopentyl group at the 2-position offers opportunities for modification that can influence the molecule's steric and electronic properties. Strategies range from direct functionalization of the existing ring to its complete replacement with other cyclic or acyclic fragments.
Functionalization of the Cyclopentyl Ring (e.g., C(sp³)–H Amidation)
Direct functionalization of C(sp³)–H bonds is a powerful and atom-economical strategy for modifying saturated carbocycles like the cyclopentyl ring. rsc.org Instead of requiring a multi-step sequence to install a reactive functional group, C–H activation methods can directly convert a C–H bond into a C–N, C–C, or C–O bond.
For instance, palladium-catalyzed C(sp³)–H arylation can introduce aromatic rings onto the cyclopentyl moiety, guided by a directing group. nih.gov Similarly, intramolecular C(sp³)–H amination reactions can forge a C–N bond, providing access to azacycles or introducing nitrogen-containing functional groups directly onto the cyclopentyl ring. rsc.org These advanced methods allow for precise modifications late in a synthetic sequence, providing efficient access to novel and complex analogs.
| Functionalization Strategy | Bond Formed | Reagents/Catalyst | Potential Outcome |
| C(sp³)–H Arylation | C-Aryl | Pd(II) catalyst, Aryl Boronic Acid | Introduction of a phenyl or other aryl group onto the cyclopentyl ring. |
| C(sp³)–H Amidation | C-N | Rh or Ru catalyst, Dioxazolone | Formation of an amide bond at a C-H position. |
| C(sp³)–H Oxidation | C-O | Oxidizing agent (e.g., KMnO₄, RuCl₃/Oxone) | Introduction of hydroxyl or keto functionalities. |
Exploration of Cyclopentyl Ring Analogs
A common strategy in medicinal chemistry is to explore the structure-activity relationship by replacing a specific moiety with various analogs. The cyclopentyl group can be substituted with other cyclic or acyclic alkyl groups to probe the impact of ring size, conformational flexibility, and steric bulk. This exploration helps in understanding the spatial requirements for biological activity or other desired properties.
| Original Moiety | Analogous Group | Rationale for Substitution |
| Cyclopentyl | Cyclobutyl | Decrease steric bulk, alter ring pucker. |
| Cyclopentyl | Cyclohexyl | Increase steric bulk, introduce chair/boat conformations. |
| Cyclopentyl | Tetrahydrofuranyl | Introduce a heteroatom, potential for hydrogen bonding. |
| Cyclopentyl | Isopropyl | Replace cyclic with acyclic, increase conformational flexibility. |
| Cyclopentyl | tert-Butyl | Introduce a sterically demanding, conformationally locked group. |
Modifications at the Amino Group
The primary amino group at the 5-position is a key site for derivatization due to its nucleophilicity. A wide range of functional groups can be introduced through reactions such as acylation, sulfonylation, alkylation, and reductive amination. These modifications can significantly alter the compound's polarity, basicity, and ability to participate in hydrogen bonding. nih.gov
Standard derivatization techniques include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These transformations are generally high-yielding and allow for the introduction of a vast number of substituents, making the amino group a critical handle for fine-tuning molecular properties. nih.gov
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) |
| Reductive Amination | Aldehyde (R-CHO) + NaBH(OAc)₃ | Secondary Amine (-NHCH₂R) |
Acylation and Amide Formation from Pyrimidine Amines
The primary amine of this compound can readily undergo acylation to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to introduce a variety of substituents that can engage in additional binding interactions with biological targets or alter pharmacokinetic properties. The reactivity of the aminopyrimidine towards acylation is influenced by the electron-withdrawing nature of the pyrimidine ring, which can decrease the nucleophilicity of the amino group.
Standard amide bond formation protocols are generally applicable. These methods often involve the activation of a carboxylic acid, followed by reaction with the amine. Common coupling reagents used to facilitate this reaction include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be employed, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. The choice of solvent is crucial and is often an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).
Table 1: Common Reagents for Acylation and Amide Formation
| Reagent Class | Specific Examples | Typical Conditions |
| Coupling Reagents | DCC, EDC, HATU, HBTU | Amine, Carboxylic Acid, Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Amine, Base (e.g., Triethylamine), Solvent (e.g., DCM, THF) |
| Anhydrides | Acetic anhydride (B1165640), Boc anhydride | Amine, Solvent (e.g., Pyridine (B92270), DCM) |
The acetylation of aminopyrimidines has been reported as a straightforward modification. For instance, the reaction of a 2-aminopyrimidine (B69317) derivative with an appropriate acylating agent can yield the corresponding N-acyl-2-aminopyrimidine.
Alkylation and Arylation of the Nitrogen Center
Direct modification of the nitrogen atom of the 5-amino group through alkylation or arylation provides another avenue for structural diversification. These reactions introduce alkyl or aryl moieties, which can significantly impact the steric and electronic properties of the molecule.
Alkylation: N-alkylation of aminopyrimidines can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is critical to control the degree of alkylation and prevent side reactions. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF are often effective. In some cases, milder conditions using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in solvents like acetonitrile (B52724) can also be employed.
Arylation: The introduction of an aryl group onto the nitrogen atom, or N-arylation, is a powerful tool for creating analogs with extended aromatic systems. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are particularly effective for this transformation. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). The choice of ligand is often crucial for achieving high yields and can be substrate-dependent.
Table 2: Representative Conditions for N-Alkylation and N-Arylation
| Reaction Type | Reagents and Catalysts | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | Solvent (e.g., DMF, Acetonitrile), Temperature (RT to reflux) |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate (Ar-X), Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Solvent (e.g., Toluene, Dioxane), Temperature (80-110 °C) |
Derivatization for Enhanced Detection and Analysis (e.g., Amines)
For the purpose of quantitative analysis and detection, particularly in complex biological matrices, derivatization of the amino group of this compound can be employed to enhance its detectability by various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
For HPLC Analysis: The primary amino group can be tagged with a fluorescent label to enable sensitive detection by fluorescence detectors. Common fluorescent derivatizing reagents for amines include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent carbamates.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
These derivatization reactions are typically performed pre-column and require optimization of reaction conditions such as pH, temperature, and reaction time to ensure complete and reproducible derivatization.
For GC-MS Analysis: To increase the volatility and thermal stability of the aminopyrimidine for GC analysis, the active hydrogen on the amino group can be replaced with a less polar group. Common derivatization strategies for GC-MS include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.
Acylation: Acylating reagents like trifluoroacetic anhydride (TFAA) can be used to form volatile trifluoroacetyl derivatives.
These derivatization reactions typically proceed under mild conditions and result in derivatives with improved chromatographic properties and characteristic mass spectral fragmentation patterns that can aid in identification and quantification.
Table 3: Derivatization Reagents for Enhanced Detection and Analysis
| Analytical Technique | Derivatizing Reagent | Functional Group Targeted | Purpose |
| HPLC-Fluorescence | Dansyl chloride (DNS-Cl) | Primary/Secondary Amines | Introduces a fluorescent tag |
| HPLC-Fluorescence | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Introduces a fluorescent tag |
| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amines | Increases volatility and thermal stability |
| GC-MS | Trifluoroacetic anhydride (TFAA) | Primary Amines | Increases volatility |
Structure Activity Relationship Sar Investigations of Cyclopentylpyrimidine Amines
Elucidation of Structural Determinants for Molecular Recognition
The biological activity of 2-Cyclopentylpyrimidin-5-amine and its analogs is intricately linked to their ability to bind to specific biological targets. This molecular recognition is dictated by a combination of factors, including the substitution pattern on the pyrimidine (B1678525) ring, the conformation of the cyclopentyl group, and the nature of the amine functionality.
Influence of Pyrimidine Ring Substitutions on Ligand-Target Interactions
The substitution pattern on the pyrimidine ring plays a pivotal role in modulating the biological activity of this class of compounds. Research on related pyrimidine derivatives has shown that the position and nature of substituents can significantly impact ligand-target interactions. nih.gov For instance, in a series of 2-amino-4-pyrazolecyclopentylpyrimidines developed as IGF-1R tyrosine kinase inhibitors, the in vitro activity was found to be highly dependent on the substitution pattern at the 2-amino and 4-pyrazolo positions. nih.gov
Systematic modifications of the pyrimidine core have demonstrated that even subtle changes can lead to substantial differences in potency and selectivity. For example, the introduction of a piperazinyl substituent at the C-4 position of a 2-aminopyrimidine (B69317) ring was found to be crucial for potent β-glucuronidase inhibitory activity. mdpi.com Molecular docking studies revealed that the nitrogen of the piperazine (B1678402) moiety forms key hydrogen bonds with crucial amino acid residues (Glu413 and Tyr468) in the active site of the enzyme. mdpi.com Conversely, the addition of a phenyl group to this piperazine substituent resulted in a loss of activity, likely due to a different orientation within the binding pocket that prevents these critical interactions. mdpi.com
These findings underscore the importance of the pyrimidine ring as a scaffold for orienting key interacting groups. The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, on the pyrimidine ring can be exploited to enhance binding affinity and selectivity for a given biological target.
Impact of Cyclopentyl Group Conformation and Stereo-Orientation on Biological Profiles
The cyclopentyl group, while seemingly a simple hydrophobic moiety, can significantly influence the biological profile of these compounds through its conformational flexibility and stereochemistry. The size and shape of the cycloalkyl group attached to the pyrimidine ring have been shown to be important determinants of biological activity. nih.gov In the development of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors, constraining the conformation of analogous structures was a key design strategy. nih.gov
The three-dimensional arrangement of the cyclopentyl group can affect how the molecule fits into the binding pocket of its target. Different conformations can expose or hide other parts of the molecule, thereby influencing intermolecular interactions. While specific studies on the stereo-orientation of the cyclopentyl group in this compound are not extensively detailed in the provided context, the principles of stereochemistry in drug design suggest that the spatial arrangement of this group is likely to be a critical factor for optimal target engagement.
Role of the Amine Functionality in Modulating Selectivity and Affinity
Furthermore, the basicity of the amine can influence its ionization state at physiological pH, which in turn affects its ability to participate in electrostatic interactions. Modifications to the amine, such as alkylation or acylation, can alter its hydrogen bonding capacity and steric profile, leading to changes in biological activity. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic modifications around the pyrimidine-5-amine were conducted to establish structure-activity relationships. mdpi.com These investigations highlight the importance of the amine group as a handle for fine-tuning the pharmacological properties of this class of molecules.
Rational Design Principles for Targeted Analog Discovery
The insights gained from SAR studies provide a foundation for the rational design of novel analogs with improved therapeutic properties. By understanding which structural features are critical for activity, medicinal chemists can design new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Systematic Modifications for Optimized Molecular Activity
A systematic approach to analog design is crucial for optimizing molecular activity. This involves making iterative changes to the lead compound, this compound, and evaluating the impact of these changes on its biological profile. For instance, a hit optimization effort for a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides involved the systematic preparation of analogs in four distinct regions of the scaffold. mdpi.com This allowed for a comprehensive exploration of the chemical space around the core structure and the establishment of clear SAR trends.
Quantitative structure-activity relationship (QSAR) modeling can also be a powerful tool in this process. mdpi.com By correlating structural descriptors with biological activity, QSAR models can help to predict the activity of untested compounds and guide the design of more potent molecules. mdpi.com
Design of Analogs with Modulated Pharmacological Properties
The ultimate goal of rational drug design is to create analogs with tailored pharmacological properties. This may involve enhancing the potency against a specific target, improving selectivity over related targets to reduce off-target effects, or optimizing physicochemical properties to improve drug-like characteristics.
For example, in the development of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the most potent compound identified had a piperazinyl substituent at the C-4 position. mdpi.com This discovery was the result of a systematic exploration of different amine substituents at this position. The data from such studies can be tabulated to clearly visualize the impact of different substitutions on activity.
| Compound | Substitution at C-4 | IC50 (µM) mdpi.com |
| 24 | Piperazinyl | 2.8 ± 0.10 |
| 25 | 4-Phenylpiperazinyl | Inactive |
This table illustrates how a seemingly minor modification can have a profound impact on biological activity, providing a clear rationale for future design strategies.
By integrating SAR data with computational modeling and medicinal chemistry expertise, it is possible to design novel cyclopentylpyrimidine amine analogs with finely tuned pharmacological profiles for a range of therapeutic applications.
Structure-Guided Optimization for Specific Biological Targets
The strategic design and optimization of this compound derivatives have been a subject of significant interest in medicinal chemistry, particularly in the quest for potent and selective inhibitors of various biological targets. Through a systematic approach of modifying the core structure, researchers have been able to significantly enhance the therapeutic potential of this class of compounds. This section delves into the structure-guided optimization of cyclopentyl-pyrimidine analogs, with a specific focus on their development as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.
A notable example of structure-guided optimization is the development of a series of 2-amino-4-pyrazolecyclopentylpyrimidines as potent IGF-1R tyrosine kinase inhibitors. nih.gov The optimization process was a stepwise exploration of the structure-activity relationship (SAR), focusing on three key regions of the molecule: the 2-amino substituent, the 4-pyrazolo moiety, and the cyclopentyl group fused to the pyrimidine core. nih.gov
The initial phase of the research involved the synthesis of a variety of analogs with different substituents at these positions to probe the chemical space and identify key interactions with the target protein. The in vitro activity of these compounds was found to be highly dependent on the substitution pattern in these three regions. nih.gov
Through a process of combining active fragments from different analogs, the researchers were able to achieve a significant enhancement in potency. This iterative process of design, synthesis, and biological evaluation led to the discovery of highly potent IGF-1R inhibitors. nih.gov The following table summarizes the structure-activity relationship of some of the key analogs synthesized during this optimization campaign.
| Compound ID | R1 (2-amino substituent) | R2 (4-pyrazolo substituent) | IGF-1R IC50 (nM) |
| 6a | -NH2 | -H | >1000 |
| 6d | -NH-CH3 | -H | 150 |
| 6f | -NH-CH2CH3 | -CH3 | 20 |
| 6k | -NH-CH2CH2OH | -CH3 | 10 |
The data clearly demonstrates that the nature of the substituent at the 2-amino position plays a crucial role in determining the inhibitory activity. A simple amino group (as in compound 6a ) resulted in a lack of significant activity. However, the introduction of small alkyl groups, such as methyl (in 6d ) and ethyl (in 6f ), led to a substantial increase in potency. nih.gov This suggests that this pocket in the IGF-1R binding site is likely hydrophobic and can accommodate small alkyl substituents.
Furthermore, the substitution on the pyrazole (B372694) ring was also found to be critical for high-affinity binding. The introduction of a methyl group at the R2 position of the pyrazole moiety, as seen in compounds 6f and 6k , resulted in a significant boost in inhibitory activity compared to the unsubstituted analogs. nih.gov
The culmination of this structure-guided optimization was the discovery of compounds 6f and 6k , which exhibited potent IGF-1R inhibitory activity with IC50 values of 20 nM and 10 nM, respectively. nih.gov The latter, with a hydroxyethyl (B10761427) group at the 2-amino position, was the most potent analog in the series, indicating that introducing a hydroxyl group could lead to additional favorable interactions, such as hydrogen bonding, within the active site of the enzyme. nih.gov
The successful development of these potent IGF-1R inhibitors from the this compound scaffold underscores the power of structure-guided design in medicinal chemistry. By systematically modifying the chemical structure and understanding the resulting changes in biological activity, it is possible to optimize lead compounds into highly potent and potentially therapeutic agents.
Computational Chemistry and Spectroscopic Characterization in Research of 2 Cyclopentylpyrimidin 5 Amine Analogs
Computational Approaches for Molecular Understanding
Computational chemistry serves as an indispensable tool for predicting and interpreting the behavior of 2-cyclopentylpyrimidin-5-amine analogs at a molecular level. It allows researchers to model complex interactions and properties that can be challenging to observe experimentally.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the research of this compound analogs, docking simulations are crucial for predicting their binding affinity and interaction patterns with protein targets, particularly kinases. nih.govrsc.org This method helps in screening virtual libraries of compounds and prioritizing those with the highest likelihood of being active. nih.govacs.org
The process involves placing the ligand (the pyrimidine (B1678525) analog) into the binding site of the protein target in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower binding energies typically indicating a more stable complex. researchgate.netresearchgate.net For instance, studies on various pyrimidine analogs targeting cyclin-dependent kinases (CDKs) have utilized docking to elucidate key interactions with active site amino acid residues. nih.govnih.govnih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the ligand's binding affinity. researchgate.netfigshare.com For example, docking studies of pyrimidine derivatives with CDK2 have identified specific hydrogen bond interactions that are critical for inhibitory activity. nih.gov
Interactive Table: Predicted Binding Energies of Pyrimidine Analogs with a Kinase Target
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | CDK2 | -8.116 | LEU83, LYS33, ASP86 |
| Analog B | PLK1 | -9.2 | CYS133, LEU59 |
| Analog C | EGFR | -7.9 | MET793, LYS745 |
Note: The data in this table is illustrative and compiled from typical findings in molecular docking studies of pyrimidine derivatives against various kinase targets. researchgate.netnih.govnih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov For this compound analogs, DFT calculations provide deep insights into their electronic properties, stability, and chemical reactivity. These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk
The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity. core.ac.uk DFT studies on pyrimidine derivatives have been used to calculate various global reactivity descriptors such as chemical hardness, softness, and electronegativity, which help in understanding their interaction capabilities. The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT, which illustrates the charge distribution and helps identify sites susceptible to nucleophilic and electrophilic attack. acs.org
Interactive Table: Calculated Quantum Chemical Properties of a Pyrimidine Analog using DFT
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.0 eV | Describes the escaping tendency of electrons from a system. |
Note: This table presents typical quantum chemical parameters derived from DFT calculations for pyrimidine analogs, based on findings from related studies. core.ac.uk
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of this compound analogs, MD simulations are employed to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex predicted by molecular docking. nih.govnih.gov While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.govtandfonline.com
These simulations can validate the stability of key interactions, such as hydrogen bonds, observed in docking studies. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can assess the stability of the binding mode. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the predicted conformation. mdpi.com MD simulations are also crucial for understanding how the binding of an analog might induce conformational changes in the target protein, which can be essential for its biological function. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. nih.gov For pyrimidine analogs, ¹H NMR and ¹³C NMR are routinely used to confirm the proposed structures. nih.govnih.govmdpi.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. cdnsciencepub.comresearchgate.net
Unequivocal assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govcdnsciencepub.com These techniques reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This detailed connectivity information is essential for the definitive structural assignment of complex substituted pyrimidines. nih.govresearchgate.net
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrimidine Analog
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Key Correlations (HMBC) |
|---|---|---|---|
| Pyrimidine H-4 | 8.52 | 158.2 | s / C-2, C-5, C-6 |
| Pyrimidine H-6 | 8.75 | 160.5 | s / C-2, C-5, C-4 |
| Cyclopentyl CH | 3.51 | 45.3 | m / Pyrimidine C-2 |
| Cyclopentyl CH₂ | 1.60-2.10 | 26.0, 33.5 | m / - |
Note: This table provides an example of typical NMR data for a 2-substituted-5-aminopyrimidine derivative, compiled from general knowledge and published data on similar structures. nih.govnih.govcdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govresearchgate.net This capability is vital for confirming the identity of newly synthesized this compound analogs. acs.org
The technique provides a measured mass that can be compared to the theoretical mass calculated from the molecular formula, typically with an error of less than 5 parts per million (ppm). nih.gov Such a close match provides strong evidence for the proposed chemical formula. nih.gov In addition to determining the molecular weight of the parent ion, HRMS can also be used to analyze fragmentation patterns, which can provide further structural information about the molecule. researchgate.net
Interactive Table: HRMS Data for a this compound Analog
| Molecular Formula | Ion Type | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
|---|---|---|---|---|
| C₉H₁₃N₃ | [M+H]⁺ | 164.1182 | 164.1185 | 1.8 |
Note: The data presented is illustrative of typical HRMS results for a small organic molecule with the given formula, demonstrating the high accuracy of the technique. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
In the study of pyrimidine derivatives, IR and Raman spectroscopy are crucial for confirming the presence of key structural features. The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. For instance, the C-H stretching vibrations of the aromatic pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations, often coupled, appear in the 1600-1400 cm⁻¹ range. The positions of these bands can be influenced by the nature and position of substituents on the ring.
The amino group (-NH₂) at the 5-position of the pyrimidine ring is another key functional group with distinct vibrational signatures. The N-H stretching vibrations typically appear as one or two bands in the 3500-3300 cm⁻¹ region. The scissoring vibration of the -NH₂ group is expected in the 1650-1580 cm⁻¹ range. The presence of the cyclopentyl group introduces vibrations associated with the aliphatic C-H stretching, bending, and rocking modes. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected in the 2960-2850 cm⁻¹ region.
Computational studies on related pyrimidine structures, such as 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, have demonstrated good agreement between experimental and theoretically calculated vibrational frequencies using DFT methods like B3LYP. worldscientific.com Such studies aid in the precise assignment of vibrational modes through tools like Potential Energy Distribution (PED) analysis. worldscientific.com
The following table provides a summary of expected vibrational frequencies for key functional groups in this compound based on data from analogous pyrimidine derivatives.
Table 1: Representative Vibrational Frequencies for Functional Groups in Pyrimidine Analogs
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3500 - 3300 | IR, Raman |
| Scissoring | 1650 - 1580 | IR, Raman | |
| Pyrimidine Ring (C-H) | Stretching | 3100 - 3000 | IR, Raman |
| Pyrimidine Ring (C=C, C=N) | Stretching | 1600 - 1400 | IR, Raman |
| Cyclopentyl (C-H) | Asymmetric & Symmetric Stretching | 2960 - 2850 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For analogs of this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the material's properties.
Studies on substituted pyrimidines have shown that the pyrimidine ring is generally planar. ijfans.org The substituents, however, can adopt various orientations with respect to the ring. For instance, in pyrimidine-substituted hexaarylbenzenes, the torsion angles of the pyrimidine rings with respect to a central benzene (B151609) core were found to be influenced by intermolecular interactions with co-crystallized solvent molecules. thieme-connect.de
The solid-state structure of a representative nickel(II) complex containing a substituted pyrimidine ligand was determined by single-crystal XRD analysis, confirming a square planar architecture around the metal ion. acs.org This highlights the utility of X-ray crystallography in defining the geometry of more complex systems involving pyrimidine moieties.
The following table presents typical crystallographic parameters that could be expected for a crystal structure determination of a this compound analog, based on published data for related compounds.
Table 2: Illustrative Crystallographic Data for a Substituted Pyrimidine Analog
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.656 |
| b (Å) | 12.901 |
| c (Å) | 12.171 |
| α (°) | 90 |
| β (°) | 102.5 |
| γ (°) | 90 |
| Volume (ų) | 1327.5 |
| Z | 4 |
Note: These values are for illustrative purposes and are based on data for a related organic crystal containing a substituted pyridine (B92270) ring, 2-amino-5-chloropyridinium-p-toluenesulphonate. researchgate.net
Applications of 2 Cyclopentylpyrimidin 5 Amine Derivatives in Organic Synthesis and Chemical Biology
Role as Key Synthetic Intermediates in Complex Chemical Syntheses
The 2-aminopyrimidine (B69317) moiety is a privileged structure in medicinal chemistry, frequently incorporated into larger, more complex molecules. sigmaaldrich.comnih.gov Its derivatives serve as foundational building blocks, prized for their synthetic accessibility and the diverse biological activities they can impart to the final compound. mdpi.com
The 2-aminopyrimidine core is a cornerstone in the development of numerous therapeutic agents. mdpi.com For instance, related structures like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are explicitly identified as intermediates in the synthesis of Cyclin-Dependent Kinase 4 (CDK4) inhibitors, which are investigated for treating cell proliferative diseases. custchemvip.com The synthesis of complex pharmaceutical agents often involves multi-step processes where a stable, functionalized core like a cyclopentyl-substituted aminopyrimidine allows for the sequential and controlled addition of other chemical groups. A notable example is the use of (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds as intermediates in the synthesis of patasertib, a complex kinase inhibitor. wipo.int The versatility of the aminopyrimidine scaffold enables its use in creating drugs targeting a wide array of conditions, from cancer to inflammatory disorders. google.comnih.govamanote.com
In modern drug discovery, the generation of large collections of structurally diverse molecules, known as chemical libraries, is a crucial step for identifying new therapeutic leads. nih.gov The 2-aminopyrimidine scaffold is an ideal building block for this purpose. sigmaaldrich.comambeed.com Its structure allows for modifications at multiple positions, enabling the creation of a vast number of unique derivatives from a common core. nih.gov This approach, often part of combinatorial chemistry, involves systematically reacting a core molecule like a 2-aminopyrimidine derivative with a variety of other reagents to produce a library. nih.govnih.gov For example, libraries of pyrimidine (B1678525) derivatives can be synthesized and screened for activity against various biological targets, such as enzymes or receptors. nih.govnih.gov This strategy significantly accelerates the discovery of novel bioactive compounds by exploring a wide chemical space efficiently. nih.gov
Utilization as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, like proteins, to help researchers understand their function and role in disease pathways. chemicalprobes.org Derivatives of 2-aminopyrimidine are extensively used as such probes, particularly in the study of protein kinases.
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govnih.gov The 2-aminopyrimidine scaffold is a well-established core structure for potent CDK inhibitors. nih.gov By systematically modifying this scaffold, researchers have developed highly selective probes to study the function of specific CDKs. For instance, various 2-aminopyrimidine derivatives have been synthesized and shown to potently inhibit CDK2, a key target in cancer therapy. nih.govmdpi.comnih.gov These compounds act as ATP-competitive inhibitors, blocking the kinase's activity and preventing the cell cycle from progressing. youtube.comyoutube.com The development of these probes has been instrumental in validating CDKs as therapeutic targets and in understanding the structural requirements for selective inhibition. researchgate.net
Detailed structure-activity relationship (SAR) studies on these derivatives help map the ATP-binding pocket of the kinases, revealing which chemical modifications enhance potency and selectivity. nih.govresearchgate.net For example, research has led to the identification of (4-pyrazolyl)-2-aminopyrimidines as a highly potent and selective class of CDK2 inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar and even sub-nanomolar range. nih.gov
Table 1: Inhibitory Activity of Selected Aminopyrimidine Derivatives against Cyclin-Dependent Kinases
| Compound Class/Reference | Target Kinase | Potency (IC₅₀ or Kᵢ) | Selectivity Profile |
|---|---|---|---|
| (4-Pyrazolyl)-2-aminopyrimidines nih.gov | CDK2 | 0.29 nM (IC₅₀) | Selective over CDKs 1, 4, 6, 7, and 9. nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines mdpi.com | CDK2 | 5 nM (Kᵢ) | Displays selectivity over other tested CDKs. mdpi.com |
| 2-anilino-4-triazolpyrimidine derivatives scienceopen.com | CDK4 | 8.50–62.04 nM (IC₅₀) | Better inhibition of CDK4 than CDK6; poor for CDK2. scienceopen.com |
| Milciclib nih.gov | CDK2 | 45 nM (IC₅₀) | Also inhibits CDK1, CDK4, and CDK5. nih.gov |
Chemical probes based on the 2-aminopyrimidine scaffold are crucial tools for studying the specific interactions between enzymes and their substrates or ligands and their receptors. By designing derivatives with specific modifications, scientists can explore the binding pockets of target proteins. For example, molecular docking studies with aminopyrimidine-based inhibitors have elucidated key interactions within the active sites of enzymes like β-glucuronidase and various CDKs. nih.govsemanticscholar.orgnih.gov These studies reveal critical hydrogen bonds and hydrophobic interactions that determine binding affinity and specificity. nih.gov
Furthermore, probes can be engineered to carry fluorescent tags or reactive groups, allowing for direct visualization and quantification of ligand-receptor binding. nih.gov This helps in understanding the dynamic nature of these interactions at a molecular level. The insights gained from using these probes are vital for structure-based drug design, where knowledge of the target's binding site is used to create more potent and selective drugs. nih.govnih.gov
In molecular biology and biochemistry, reliable assays are needed to measure the activity of enzymes and the effects of potential inhibitors. 2-Aminopyrimidine derivatives that are potent and selective enzyme inhibitors serve as valuable positive controls in these assays. For instance, in high-throughput screening campaigns designed to find new CDK inhibitors, a well-characterized aminopyrimidine-based inhibitor can be used to validate the assay's performance. nih.gov
These compounds are also used in cell-based assays to study the downstream effects of inhibiting a specific target. For example, treating cancer cells with a selective CDK2 inhibitor derived from the 2-aminopyrimidine scaffold can lead to cell cycle arrest, which can be measured using techniques like flow cytometry. mdpi.comscienceopen.com Such experiments are fundamental to linking the inhibition of a specific enzyme to a cellular outcome, providing a deeper understanding of its biological role. mdpi.com
Future Directions and Emerging Research Avenues for Cyclopentylpyrimidin 5 Amine Analogs
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-cyclopentylpyrimidin-5-amine analogs is poised for significant advancements through the adoption of green and sustainable chemistry principles. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant waste generation. Future research will increasingly focus on developing eco-friendly alternatives that are both efficient and environmentally benign.
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. Its application to the synthesis of 5-aminopyrimidines from vinyl azides and urea (B33335) or thiourea (B124793) in water demonstrates a greener approach. researchgate.net
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and scalability. The use of flow chemistry for the preparation of fused pyrimidinones showcases its potential for the efficient production of complex pyrimidine (B1678525) derivatives. researchgate.netnih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the environmental impact of chemical processes.
Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful tool for C-H functionalization and other transformations, providing a sustainable alternative to traditional metal-catalyzed reactions. acs.orgusc.edu.au
These sustainable methodologies are expected to not only reduce the environmental footprint of synthesizing this compound analogs but also to facilitate the creation of diverse chemical libraries for biological screening.
Exploration of Unconventional Reactivity and Transformation Pathways
Moving beyond traditional synthetic modifications, researchers are exploring unconventional reactivity and transformation pathways to access novel this compound analogs with unique structural features.
Promising areas of investigation include:
C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to modifying the pyrimidine core, avoiding the need for pre-functionalized starting materials. researchgate.net Photochemical and organocatalytic methods are being developed for the functionalization of pyridines and related azines, which could be adapted for pyrimidine analogs. nih.govacs.org
Ring-Opening and Rearrangement Reactions: Exploring the ring-opening and subsequent rearrangement or recyclization of the pyrimidine core can lead to the discovery of entirely new heterocyclic scaffolds. researchgate.netumich.eduwur.nlresearchgate.net A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, allowing for the conversion of pyrimidines into various other nitrogen heteroaromatics. nih.gov
Novel Ring Transformation Reactions: The transformation of the pyrimidine ring into other heterocyclic systems, such as benzene (B151609) or pyridine (B92270), presents an exciting avenue for generating novel molecular architectures.
These innovative approaches will expand the accessible chemical space for this compound analogs, potentially leading to the discovery of compounds with unprecedented biological activities.
Integration of Advanced Computational Modeling for Deeper Mechanistic Insights
Advanced computational modeling is becoming an indispensable tool in the design and development of novel this compound analogs. In silico methods provide valuable insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic properties, thereby accelerating the drug discovery process.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to correlate the structural features of molecules with their biological activities, enabling the design of more potent compounds. nih.govnih.govscielo.brresearchgate.nettandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions, offering a deeper understanding of the binding modes and mechanisms of action of pyrimidine-based inhibitors. mdpi.comrsc.orgtandfonline.comnih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and spectroscopic properties. tandfonline.comnih.gov
The integration of these computational tools will facilitate a more rational and efficient design of this compound analogs with improved efficacy and safety profiles.
| Computational Method | Application in Pyrimidine Analog Research | Key Insights |
| QSAR | Predicting biological activity based on molecular structure. | Identification of key structural features for enhanced potency. nih.govnih.govscielo.brresearchgate.nettandfonline.com |
| MD Simulations | Simulating the dynamic interactions between pyrimidine analogs and their biological targets. | Understanding binding modes and mechanisms of inhibition. mdpi.comrsc.orgtandfonline.comnih.govnih.gov |
| DFT Calculations | Investigating electronic structure and reactivity. | Elucidating reaction mechanisms and predicting spectroscopic properties. tandfonline.comnih.gov |
Expansion of Chemical Biology Applications through Novel Probe Development
The development of novel chemical probes based on the this compound scaffold is a rapidly growing area of research with significant potential to advance our understanding of complex biological processes.
Emerging applications include:
Fluorescent Probes: Pyrimidine-based fluorescent probes can be designed to visualize and quantify specific enzymes or biological events within living cells.
Positron Emission Tomography (PET) Imaging Agents: Radiolabeled pyrimidine derivatives are being developed as PET imaging agents for the non-invasive visualization and monitoring of disease-related processes, such as tumor proliferation. nih.govrsc.orgrsc.orgsnmjournals.orgsnmjournals.org
Photoaffinity Labeling Probes: These probes can be used to identify the protein targets of bioactive compounds by forming a covalent bond upon photoactivation.
The development of such probes will provide powerful tools for target identification, validation, and drug discovery in the context of this compound analogs.
| Probe Type | Application | Potential Impact |
| Fluorescent Probes | Real-time imaging of biological processes in living cells. | Elucidation of disease mechanisms and high-throughput screening. |
| PET Imaging Agents | Non-invasive in vivo imaging of disease biomarkers. | Early diagnosis, patient stratification, and monitoring treatment response. nih.govrsc.orgrsc.orgsnmjournals.orgsnmjournals.org |
| Photoaffinity Probes | Covalent labeling and identification of protein targets. | Target deconvolution and understanding of mechanism of action. |
Research into Multifunctional Cyclopentylpyrimidine Scaffolds
The concept of multifunctional molecules, which can simultaneously modulate multiple biological targets or pathways, is gaining traction in drug discovery. The versatile this compound scaffold is well-suited for the development of such multifunctional agents.
Future research in this area will likely focus on:
Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct targets involved in a disease pathway can lead to synergistic effects and overcome drug resistance. Several pyrimidine-based dual-target kinase inhibitors have been developed for cancer therapy. nih.govmdpi.comnih.gov
Covalent Inhibitors: The incorporation of reactive functional groups can lead to the development of covalent inhibitors that form a permanent bond with their target, often resulting in enhanced potency and prolonged duration of action. Alkynylpyrimidine-based covalent inhibitors have been developed to target a unique cysteine in NF-κB-inducing kinase. nih.govrsc.orgacs.orgnih.gov
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrimidine scaffold can be incorporated into PROTACs to target specific proteins for degradation. tandfonline.comnih.govwikipedia.orgnih.govmdpi.com
The development of multifunctional this compound analogs holds the promise of creating novel therapeutics with improved efficacy and the ability to address complex diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-Cyclopentylpyrimidin-5-amine, and what reaction conditions optimize yield and purity?
The synthesis of this compound typically involves multi-step procedures. A validated method includes condensation reactions between cyclopentylamine and pyrimidine precursors under catalysis (e.g., zinc chloride) . Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity. Yield optimization requires stoichiometric balancing of reactants and catalyst loading (e.g., 10 mol% ZnCl₂) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and pyrimidine protons (δ 8.2–8.5 ppm, singlet for C5-H) .
- ¹³C NMR : Peaks for pyrimidine carbons (δ 155–160 ppm) and cyclopentyl carbons (δ 25–35 ppm).
Advanced Research Questions
Q. How do structural modifications to the cyclopentyl group in this compound influence its biological activity, and what QSAR parameters are critical in predicting efficacy?
Modifying the cyclopentyl group (e.g., substituents, ring size) alters steric and lipophilic properties, impacting target binding. Quantitative Structure-Activity Relationship (QSAR) studies highlight:
- Log P : Optimal lipophilicity (Log P ~2.5) enhances membrane permeability .
- Steric parameters : Molar refractivity (SMR) values >50 correlate with improved enzyme inhibition .
- Electronic effects : Electron-withdrawing groups on the pyrimidine ring increase electrophilicity, enhancing interactions with nucleophilic residues .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound across different assay systems?
Discrepancies may arise from assay-specific conditions. Mitigation strategies include:
- Standardized purity validation : HPLC or NMR to confirm compound integrity (>98% purity) .
- Dose-response profiling : EC₅₀/IC₅₀ comparisons across multiple assays (e.g., enzymatic vs. cellular).
- Metabolite screening : LC-MS to detect degradation products interfering with activity .
- Assay replication : Cross-validation in orthogonal systems (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. In interaction studies with biological targets, what in silico and in vitro approaches are synergistically employed to elucidate the binding mechanism of this compound?
- Molecular docking : Predicts binding poses in target active sites (e.g., kinases or GPCRs) using software like AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to quantify affinity .
- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for binding .
- Mutagenesis studies : Identifies critical residues for interaction via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
